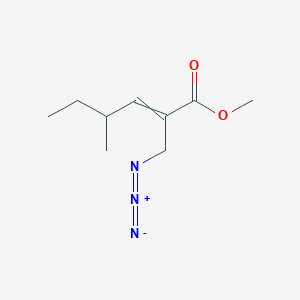
Methyl 2-(azidomethyl)-4-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is an organic compound that belongs to the class of azido esters Azido esters are known for their high reactivity due to the presence of the azide group, which makes them valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-4-methylhex-2-enoate typically involves the reaction of an appropriate alkene with an azidomethylating agent. One common method is the azidomethylation of 4-methylhex-2-enoic acid methyl ester using sodium azide and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azidomethyl)-4-methylhex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazoles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Scientific Research Applications
Methyl 2-(azidomethyl)-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Methyl 2-(azidomethyl)-4-methylhex-2-enoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles under mild conditions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(azidomethyl)-4-methylhexanoate
- Methyl 2-(azidomethyl)-4-methylpent-2-enoate
- Methyl 2-(azidomethyl)-4-methylbut-2-enoate
Uniqueness
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the ester moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
918156-01-1 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 2-(azidomethyl)-4-methylhex-2-enoate |
InChI |
InChI=1S/C9H15N3O2/c1-4-7(2)5-8(6-11-12-10)9(13)14-3/h5,7H,4,6H2,1-3H3 |
InChI Key |
FCIHYLFJNQRMSP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C=C(CN=[N+]=[N-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















